Cas no 123704-47-2 (4-(5-Pentylpyrimidin-2-yl)benzoic acid)

4-(5-Pentylpyrimidin-2-yl)benzoic acid is a specialized organic compound featuring a pyrimidine core linked to a benzoic acid moiety via a 2,4-substitution pattern. The pentyl chain enhances its lipophilicity, making it suitable for applications requiring balanced solubility in organic and aqueous phases. This compound is particularly valuable in pharmaceutical and materials research, where its rigid aromatic structure and carboxylic acid functionality allow for further derivatization or coordination chemistry. Its well-defined molecular architecture also makes it a candidate for liquid crystal or supramolecular studies. High purity and consistent synthesis ensure reliability in experimental and industrial settings.
4-(5-Pentylpyrimidin-2-yl)benzoic acid structure
123704-47-2 structure
Product Name:4-(5-Pentylpyrimidin-2-yl)benzoic acid
CAS No:123704-47-2
MF:C16H18N2O2
MW:270.326323986053
CID:134923
PubChem ID:14226267
Update Time:2025-11-02

4-(5-Pentylpyrimidin-2-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Pentylpyrimidin-2-yl)benzoic acid
    • 5-PENTYL PYRIMIDINE-2-YL-4-BENZOIC ACID
    • Benzoic acid,4-(5-pentyl-2-pyrimidinyl)-
    • 4-(5-Pentylpyrimidine-2-yl)benzoic acid
    • Benzoic acid,4-(5-pentyl-2-pyrimidinyl)
    • 5-Pentylpyrimidine-2-Yl-P-BenzoicAcid
    • 2-(5-pentylpyriMidin-2-yl)benzoic acid
    • 4-(5-Pentyl-2-pyrimidinyl)-benzoic acid
    • 5-PENTYLPYRIMIDINE-2-YL-4-BENZOICACID
    • DTXSID60557681
    • FT-0648360
    • 5-pentyl-2-(p-carboxyphenyl)pyrimidine
    • AKOS015912028
    • 123704-47-2
    • SB59162
    • 4-(5-Pentylpyrimidin-2-yl)benzoicacid
    • Inchi: 1S/C16H18N2O2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(9-7-13)16(19)20/h6-11H,2-5H2,1H3,(H,19,20)
    • InChI Key: KKBKNYAHAWZKLN-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)C1=NC=C(C=N1)CCCCC)=O

Computed Properties

  • Exact Mass: 270.13700
  • Monoisotopic Mass: 270.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 63.1Ų

Experimental Properties

  • Density: 1.145
  • Boiling Point: 370.3°C at 760 mmHg
  • Flash Point: 177.7°C
  • Refractive Index: 1.569
  • PSA: 63.08000
  • LogP: 3.57450

4-(5-Pentylpyrimidin-2-yl)benzoic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5-Pentylpyrimidin-2-yl)benzoic acid Pricemore >>

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Additional information on 4-(5-Pentylpyrimidin-2-yl)benzoic acid

4-(5-Pentylpyrimidin-2-yl)benzoic Acid (CAS 123704-47-2): A Comprehensive Technical Profile

4-(5-Pentylpyrimidin-2-yl)benzoic acid (CAS 123704-47-2) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical research and material science. This heterocyclic compound features a unique molecular architecture combining a benzoic acid moiety with a pentyl-substituted pyrimidine ring, making it particularly valuable for various high-performance applications.

The compound's structural characteristics contribute to its growing importance in drug discovery pipelines, especially in the development of small molecule therapeutics. Recent studies highlight its potential as a molecular scaffold for designing kinase inhibitors, a hot topic in cancer research and precision medicine. The lipophilic pentyl chain enhances membrane permeability, while the carboxylic acid group provides opportunities for further molecular modifications.

From a synthetic chemistry perspective, 4-(5-Pentylpyrimidin-2-yl)benzoic acid serves as a versatile building block for creating more complex pharmaceutical intermediates. Its crystalline properties and thermal stability make it suitable for high-throughput screening applications, addressing current industry demands for efficient drug discovery methods. Researchers are particularly interested in its structure-activity relationships when developing new bioactive compounds.

The material science applications of 4-(5-Pentylpyrimidin-2-yl)benzoic acid (CAS 123704-47-2) are equally noteworthy. Its aromatic system and hydrogen bonding capacity enable the formation of supramolecular architectures, a trending topic in nanotechnology research. These properties are being explored for developing advanced functional materials, particularly in organic electronics and molecular sensors.

Analytical characterization of this compound reveals excellent chromatographic behavior, making it suitable for HPLC method development studies. The UV-active pyrimidine core allows for sensitive detection, addressing common challenges in analytical method validation. Recent publications emphasize its utility as a reference standard in quality control laboratories.

Market trends indicate growing demand for 4-(5-Pentylpyrimidin-2-yl)benzoic acid among contract research organizations and academic laboratories. The compound's scalable synthesis and commercial availability position it well for research and development applications. Current patent analyses show increasing references to this chemical entity in intellectual property filings, particularly in medicinal chemistry applications.

From a regulatory perspective, 4-(5-Pentylpyrimidin-2-yl)benzoic acid (CAS 123704-47-2) complies with major chemical safety standards, making it accessible for global research applications. Proper handling protocols and storage conditions ensure its stability for long-term use in scientific investigations. The compound's environmental profile is currently under study as part of broader green chemistry initiatives.

Recent advances in computational chemistry have enabled more precise predictions about the physicochemical properties of 4-(5-Pentylpyrimidin-2-yl)benzoic acid. These in silico studies complement experimental research, accelerating its adoption in rational drug design projects. The compound's molecular descriptors are particularly valuable for QSAR modeling, a technique gaining traction in pharmaceutical development.

The supply chain for 4-(5-Pentylpyrimidin-2-yl)benzoic acid has become more robust in recent years, with multiple specialty chemical suppliers offering the compound at various purity grades. This availability supports its use in diverse research areas, from basic science studies to applied research projects. Quality certifications including analytical certificates and batch-specific data ensure researchers can obtain material suitable for their specific needs.

Future research directions for 4-(5-Pentylpyrimidin-2-yl)benzoic acid (CAS 123704-47-2) include exploring its potential in bioconjugation chemistry and as a ligand in catalytic systems. The compound's versatile reactivity makes it attractive for developing targeted delivery systems, a key focus area in modern therapeutic development. Ongoing structure optimization studies continue to reveal new applications for this valuable chemical intermediate.

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